2-(Piperazin-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)-1H-indole is a heterocyclic compound that features both an indole and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-1H-indole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide a versatile approach to obtaining piperazine derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound often employs batch or flow (microwave) reactors to enhance the efficiency of the synthesis process. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins is a common approach . This method allows for the preparation of monosubstituted piperazine derivatives in a one-pot-one-step manner, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted indoles and piperazines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(Piperazin-1-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
2-(Piperazin-1-yl)-1H-indole can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also exhibits acetylcholinesterase inhibitory activity but has a different structural framework.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity, this compound features a benzothiazole moiety instead of an indole.
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-piperazin-1-yl-1H-indole |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-10(3-1)9-12(14-11)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 |
InChI Key |
FBCZWQNVHNIQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.